molecular formula C29H32N4O2S2 B12201683 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12201683
M. Wt: 532.7 g/mol
InChI Key: UAKUXDBXZAFKIO-QQXSKIMKSA-N
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Description

The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring, a thiazole ring, and a morpholine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

Similar compounds to (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one include:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and biological activities. The uniqueness of This compound lies in its combination of a pyrazole, thiazole, and morpholine ring, which may confer distinct properties and applications.

Properties

Molecular Formula

C29H32N4O2S2

Molecular Weight

532.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C29H32N4O2S2/c1-4-5-15-36-25-13-11-22(12-14-25)27-23(19-33(31-27)24-9-7-6-8-10-24)16-26-28(34)30-29(37-26)32-17-20(2)35-21(3)18-32/h6-14,16,19-21H,4-5,15,17-18H2,1-3H3/b26-16-

InChI Key

UAKUXDBXZAFKIO-QQXSKIMKSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5

Origin of Product

United States

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